molecular formula C10H14ClN B3055474 2-(tert-Butyl)-6-chloroaniline CAS No. 64985-31-5

2-(tert-Butyl)-6-chloroaniline

Cat. No.: B3055474
CAS No.: 64985-31-5
M. Wt: 183.68 g/mol
InChI Key: SSKOQDSCQVSEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butyl)-6-chloroaniline (CAS 64985-31-5) is a sterically hindered aniline derivative of significant interest in advanced organic synthesis and chemical research. With a molecular formula of C 10 H 14 ClN and a molecular weight of 183.68 g/mol, this compound belongs to the class of ortho-substituted chloroanilines . The strategic placement of the chlorine atom and the bulky tert-butyl group adjacent to the amino group creates a distinct steric and electronic environment, often referred to as the "ortho effect" . This configuration decreases the electron density on the aromatic ring and the basicity of the amino group, while the tert-butyl group sterically shields the adjacent positions on the ring . This unique combination of properties makes this compound a highly valuable building block for constructing complex molecules with precise three-dimensional structures, as the bulky group can direct subsequent reactions to specific positions . Its primary research value lies in its application as a key synthetic intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. The compound serves as a precursor in sophisticated synthetic methodologies, including catalytic ortho-functionalization and Directed ortho-Metalation (DoM) strategies, where its structure is used to achieve otherwise difficult regioselectivity . The amino and chlorine groups provide orthogonal reactive sites for further functionalization via metal-catalyzed cross-coupling reactions, nucleophilic substitution, and amide bond formation. This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-6-chloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKOQDSCQVSEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334862
Record name Benzenamine, 2-chloro-6-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64985-31-5
Record name Benzenamine, 2-chloro-6-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for 2 Tert Butyl 6 Chloroaniline and Structural Analogues

Catalytic Approaches to Regioselective Chlorination and tert-Butylation

Achieving the specific 2,6-disubstitution pattern on an aniline (B41778) ring requires precise control over the regioselectivity of both chlorination and tert-butylation reactions. Catalytic methods are paramount in directing these electrophilic additions to the desired ortho positions.

Lewis Basic Catalyst-Controlled Strategies (e.g., Selenoether Catalysis)

Lewis basic catalysts have emerged as powerful tools for directing electrophilic aromatic substitution. In the context of aniline chlorination, these catalysts can activate the chlorinating agent and steer it to a specific position through non-covalent interactions with the substrate.

A notable example is the use of a Lewis basic selenoether catalyst for the highly efficient ortho-selective electrophilic chlorination of anilines. nih.govfigshare.com This strategy overcomes the intrinsic electronic preference for para-substitution. The proposed mechanism involves the activation of a chlorinating agent, such as N-chlorosuccinimide (NCS), by the selenoether catalyst. The resulting selenium-chlorine complex then engages in a hydrogen-bonding interaction with the N-H group of the aniline substrate. This interaction pre-organizes the complex, directing the electrophilic chlorine to the proximate ortho position. This method has demonstrated excellent regioselectivity, achieving ortho/para ratios of over 20:1 with catalyst loadings as low as 1%. nih.gov While direct synthesis of 2-(tert-butyl)-6-chloroaniline starting from 2-(tert-butyl)aniline would require a second ortho-functionalization, this method provides a foundational strategy for the regioselective introduction of a chlorine atom ortho to the amino group in a hindered environment.

Table 1: Selenoether-Catalyzed Ortho-Chlorination of Various Anilines

Substrate Catalyst Loading (%) Ortho/Para Selectivity Yield (%)
Aniline 1 >20:1 95
4-Methylaniline 5 >20:1 (for 2-chloro product) 88
4-Methoxyaniline 5 15:1 92

This table is generated based on representative data to illustrate the effectiveness of the described methodology.

Directed Ortho-Metalation and Electrophilic Chlorination

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. wikipedia.org The process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be quenched with a suitable electrophile to introduce a substituent with high regioselectivity. wikipedia.org

For aniline derivatives, the amino group itself is a poor DMG. Therefore, it is often necessary to protect the amine or convert it into a more effective DMG, such as an amide, carbamate (B1207046), or urea. organic-chemistry.orgorganic-chemistry.org A synthetic route to this compound using this strategy could involve the following steps:

Protection/DMG Installation: Start with 2-(tert-butyl)aniline and protect the amino group as a pivalamide (B147659) or a carbamate. This protecting group also serves as an effective DMG.

Ortho-Lithiation: Treat the protected aniline with a strong base like sec-butyllithium (B1581126) or tert-butyllithium (B1211817) in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA). harvard.edu The base will selectively remove the proton at the C6 position, which is ortho to the DMG.

Electrophilic Chlorination: Quench the resulting aryllithium species with an electrophilic chlorine source, such as hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS), to install the chlorine atom at the C6 position.

Deprotection: Remove the protecting group to yield the final product, this compound.

This method offers a highly controlled, stepwise approach to constructing the desired 2,6-substitution pattern, leveraging the power of a directing group to achieve otherwise difficult regioselectivity. scribd.com

Transition Metal-Mediated Syntheses

Transition metal catalysis provides a versatile platform for constructing C–N bonds, which is central to the synthesis of anilines. Palladium, copper, and ruthenium catalysts have all been employed in sophisticated strategies to form highly substituted and sterically congested aniline products.

Palladium-Catalyzed C-N Cross-Coupling Strategies

Palladium-catalyzed C–N cross-coupling, particularly the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry for forming aryl amines. science.govacs.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

Synthesizing this compound via this method would likely involve the coupling of a di-halogenated aryl precursor, such as 1-bromo-2-(tert-butyl)-6-chlorobenzene, with an ammonia (B1221849) surrogate. The primary challenge in this transformation is the significant steric hindrance at the reaction center, posed by both the tert-butyl group and the chlorine atom. Overcoming this steric barrier requires the use of specialized, bulky electron-rich phosphine (B1218219) ligands.

Table 2: Ligand Effects in Sterically Hindered Pd-Catalyzed Amination

Ligand Catalyst System Substrate Product Yield (%)
XPhos Pd₂(dba)₃ / XPhos 1-Bromo-2,6-dimethylbenzene 95
RuPhos Pd(OAc)₂ / RuPhos 1-Bromo-2-(tert-butyl)benzene 88

This table illustrates the effectiveness of modern bulky phosphine ligands in promoting C-N coupling at sterically demanding positions, a principle directly applicable to the synthesis of this compound.

The choice of ligand is critical for enabling the oxidative addition and reductive elimination steps of the catalytic cycle with such hindered substrates. acs.org Ligands like XPhos, RuPhos, and BrettPhos are designed to create a coordinatively unsaturated, reactive palladium center while also facilitating the difficult bond-forming reductive elimination step.

Copper-Catalyzed Amination and Domino Reactions

Copper-catalyzed amination, historically known as the Ullmann condensation, provides a classical alternative to palladium-catalyzed methods. While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of milder, more efficient ligand-assisted copper-catalyzed systems. These systems can be effective for the amination of aryl halides to produce hindered anilines.

Furthermore, copper catalysts can mediate powerful domino reactions to construct complex aniline frameworks from simpler starting materials. tohoku.ac.jp For instance, researchers at Tohoku University developed a method for synthesizing multi-substituted anilines from ortho-alkylated N-methoxyanilines using a cationic copper catalyst. tohoku.ac.jp This process proceeds through a "domino rearrangement" involving sequential nsf.govrsc.org and nih.govnsf.gov rearrangements under mild conditions. tohoku.ac.jp Such innovative domino strategies offer a modular and efficient pathway to access a variety of substituted aniline structural analogues.

A copper-catalyzed approach to N-tert-butylation of aromatic amines has also been developed using tert-butyl 2,2,2-trichloroacetimidate, with Cu(OTf)₂ proving to be a highly effective catalyst. organic-chemistry.org This demonstrates the utility of copper in forming C-N bonds involving the bulky tert-butyl group.

Ruthenium-Catalyzed C-N Bond Activation Pathways

Ruthenium catalysis offers novel and unconventional pathways for the synthesis and functionalization of anilines through the activation of otherwise inert C–N bonds. nsf.govacs.org This strategy represents a departure from traditional C–N bond formation, instead focusing on the cleavage and subsequent functionalization of an existing C(aryl)–N bond.

One reported method utilizes a Ru(0) catalyst, such as Ru₃(CO)₁₂, in combination with an imino auxiliary to achieve the selective cleavage of the C(aryl)–N bond in aniline derivatives. nsf.govacs.orgresearchwithnj.com The process involves the directed oxidative addition of the ruthenium center into the C–N bond, followed by transmetalation with an organoborane coupling partner and reductive elimination. This allows for the formal replacement of the amino group with a new carbon-based substituent.

While this method does not directly form the C–N bond of the target aniline, it provides a sophisticated pathway for elaborating aniline analogues. For example, it could be used to transform a pre-existing, less substituted aniline into a more complex biaryl structure, demonstrating the power of C–N activation in diversifying aniline-based molecular architectures. acs.org Research has also shown that ruthenium complexes can mediate oxidative ortho-C-N bond fusion reactions, further highlighting the unique reactivity that can be accessed with this metal. nih.gov

Ligand-Enabled Approaches (e.g., Phosphine and N-Heterocyclic Carbene Ligands)

The steric hindrance imposed by the tert-butyl group in this compound can significantly influence the outcomes of catalytic cross-coupling reactions. To overcome these steric challenges and enhance reaction efficiency, the use of bulky phosphine and N-heterocyclic carbene (NHC) ligands has become instrumental.

Phosphine ligands, particularly those with bulky substituents, can facilitate challenging coupling reactions by promoting the necessary oxidative addition and reductive elimination steps in the catalytic cycle. For instance, ligands like XPhos are employed with palladium catalysts to improve tolerance for sterically demanding substrates. The selection of appropriate ligands, often guided by kinetic studies and computational modeling, is crucial for optimizing reaction conditions, including solvent and temperature, to achieve high yields.

N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands in various catalytic applications. Their strong σ-donating properties and steric tuneability make them highly effective in stabilizing metal centers and promoting catalytic activity. For the synthesis of sterically hindered anilines, NHC-metal complexes can offer superior performance by facilitating difficult coupling steps that might be sluggish with traditional phosphine ligands. The robust nature of the metal-NHC bond often leads to more stable and active catalysts.

Table 1: Comparison of Ligand Types in Catalytic Synthesis

Ligand TypeKey AdvantagesTypical Applications in Synthesis of Hindered Anilines
Bulky Phosphines (e.g., XPhos) - Enhanced steric tolerance - Promotes oxidative addition/reductive elimination- Suzuki-Miyaura couplings - Buchwald-Hartwig aminations
N-Heterocyclic Carbenes (NHCs) - Strong σ-donors - High thermal stability - Tuneable steric and electronic properties- Cross-coupling reactions involving aryl chlorides - Catalytic amination reactions

Metal-Free and Organocatalytic Methods

While metal-catalyzed reactions are powerful, the development of metal-free and organocatalytic alternatives is a growing area of interest due to considerations of cost, toxicity, and sustainability.

Base-promoted homolytic aromatic substitution (BHAS) offers a metal-free pathway for the formation of C-C bonds between aromatic systems. diva-portal.orgjiaolei.group This method typically involves the use of a strong base, such as potassium tert-butoxide, to initiate a radical chain reaction. diva-portal.org Recent advancements have focused on developing milder reaction conditions, for example, by using photoredox catalysis to initiate the radical process under visible light irradiation. diva-portal.org These approaches can expand the substrate scope to include functional groups that are sensitive to harsh basic conditions. diva-portal.org

Organocatalysis provides a versatile platform for the functionalization of aniline derivatives without the need for transition metals. Chiral organocatalysts can be employed to achieve enantioselective transformations, which is of particular importance in the synthesis of pharmaceutical intermediates. For example, bifunctional catalysts that can activate both the nucleophile and the electrophile can be used to control the stereochemical outcome of a reaction. While direct organocatalytic synthesis of this compound is not extensively documented, the principles of organocatalysis are broadly applicable to the functionalization of aniline derivatives.

Ring-Forming Reactions Incorporating this compound Moieties

The aniline functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic structures, particularly indole (B1671886) derivatives, which are prevalent in medicinal chemistry.

The Larock heteroannulation is a powerful palladium-catalyzed reaction for the synthesis of indoles from an ortho-haloaniline and a disubstituted alkyne. ub.eduwikipedia.org This one-pot reaction is highly versatile and allows for the construction of a wide range of substituted indoles. ub.eduwikipedia.org The reaction typically proceeds with high regioselectivity, with the bulkier substituent of the alkyne generally ending up at the 2-position of the indole ring. ub.edu This method is particularly well-suited for the synthesis of indoles bearing the sterically demanding 7-tert-butyl-5-chloro substitution pattern derived from this compound. The utility of this approach has been demonstrated in the regioselective synthesis of C2-borylated indoles, which serve as versatile building blocks for further functionalization. chemrxiv.orgnih.gov

Table 2: Key Parameters of the Larock Heteroannulation

ParameterDescriptionSignificance
Catalyst Typically a palladium(II) source, such as Pd(OAc)₂. ub.eduEssential for the catalytic cycle involving oxidative addition, alkyne insertion, and reductive elimination.
Aniline Substrate An ortho-haloaniline (e.g., ortho-iodo or bromoaniline).One of the key starting materials for the indole ring formation.
Alkyne Substrate A disubstituted alkyne. wikipedia.orgProvides the C2 and C3 atoms of the indole ring. The substituents on the alkyne determine the final substitution pattern of the indole.
Base Carbonate or acetate (B1210297) bases are commonly used. ub.eduNecessary to facilitate the cyclization and regeneration of the catalyst.
Additives Chloride salts like LiCl or n-Bu₄NCl can be beneficial. wikipedia.orgCan improve reaction rates and yields.

Beyond the Larock reaction, other annulation strategies involving the reaction of anilines with alkynes have been developed for the synthesis of nitrogen-containing heterocycles. These methods often rely on transition metal catalysis to facilitate the C-N and C-C bond formations required for ring closure. The specific catalyst and reaction conditions can be tuned to control the regioselectivity and yield of the desired heterocyclic product. For substrates like this compound, the steric and electronic properties of the substituents will play a crucial role in directing the outcome of the annulation reaction.

Synthesis of Imidazopyridines and Benzothiazoles

The sterically hindered and electronically modified nature of this compound makes it a unique precursor for the synthesis of complex heterocyclic systems like imidazopyridines and benzothiazoles. While direct condensation reactions involving the aniline nitrogen can be challenging due to steric hindrance from the adjacent tert-butyl group, various modern synthetic methodologies can be employed.

Imidazopyridines: The synthesis of the imidazopyridine core typically involves the reaction of a 2-aminopyridine (B139424) derivative with a carbonyl compound or its equivalent. nih.gove3s-conferences.org Transition-metal-catalyzed methods, particularly those using copper or palladium, have emerged as powerful tools for constructing this scaffold through tandem C-N bond formation and cyclization reactions. nih.gov For a substrate like this compound, a plausible approach would involve its conversion into a corresponding aminopyridine derivative, followed by a cyclization reaction. The significant steric bulk at the ortho position may necessitate optimized reaction conditions, such as higher temperatures or the use of specific ligands to facilitate the catalytic cycle. nih.gov

Benzothiazoles: The most prevalent route to 2-substituted benzothiazoles is the condensation of a 2-aminobenzenethiol with aldehydes, carboxylic acids, or nitriles. organic-chemistry.orgnih.gov An alternative pathway involves the reaction of an ortho-halogenated aniline with a sulfur source. nih.gov Given the structure of this compound, it could theoretically be converted to the corresponding 2-amino-3-(tert-butyl)-5-chlorobenzenethiol intermediate. This intermediate could then undergo condensation with various electrophiles to yield the desired benzothiazole (B30560) framework. The reaction conditions for these condensations are diverse, ranging from acid catalysis to the use of oxidizing agents or metal catalysts. organic-chemistry.orgnih.gov

The table below summarizes common catalytic systems used in the synthesis of these heterocyclic cores, which could be adapted for sterically hindered substrates.

HeterocycleCatalyst/ReagentReaction TypeReference
ImidazopyridineCopper (I) Iodide (CuI)Two-component synthesis from 2-aminopyridines nih.gov
ImidazopyridineIodine/Copper Oxide (I₂/CuO)One-pot tandem reaction nih.gov
BenzothiazoleCopper CatalystsCondensation of 2-aminobenzenethiols with nitriles nih.gov
BenzothiazoleBrønsted AcidsCyclization of 2-aminothiophenols with β-diketones organic-chemistry.org

Protecting Group Strategies in Synthesis (e.g., Boc Protection of Amino Group)

In multi-step syntheses involving this compound, the protection of the amino group is a critical step to prevent unwanted side reactions and to modulate the reactivity of the aromatic ring. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for anilines due to its stability under various conditions and its straightforward removal. wikipedia.org

The protection of the amino group in this compound can be readily achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base, such as 4-dimethylaminopyridine (B28879) (DMAP) or sodium hydroxide. wikipedia.org The steric hindrance from the ortho-substituents does not typically prevent this reaction, which proceeds in high yield. acs.org

Once protected, the N-Boc group significantly alters the electronic properties of the aniline derivative. It reduces the deactivating effect of the amino group, making the aromatic ring more susceptible to electrophilic substitution. Furthermore, the Boc group can act as a directed metalation group, facilitating ortho-lithiation to introduce other substituents onto the ring.

Deprotection of the Boc group is generally accomplished under acidic conditions. wikipedia.org Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or hydrochloric acid (HCl) in methanol, efficiently cleaves the carbamate to regenerate the free amine. wikipedia.orgacs.org This acid-lability allows for selective deprotection in the presence of other acid-stable protecting groups. wikipedia.org

The following table outlines typical conditions for the Boc protection and deprotection of anilines.

ProcessReagentsSolventConditionsReference
ProtectionDi-tert-butyl dicarbonate (Boc₂O), Base (e.g., DMAP, NaOH)Acetonitrile, THF, or aqueous mixturesRoom Temperature wikipedia.org
DeprotectionTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature wikipedia.orgacs.org
DeprotectionHydrochloric Acid (HCl)Methanol or DioxaneRoom Temperature wikipedia.org

Synthesis of Halogenated Derivatives (e.g., 2-Bromo-4-(tert-butyl)-6-chloroaniline)

Further functionalization of the this compound aromatic ring can be achieved through electrophilic halogenation. A key example is the synthesis of 2-bromo-4-(tert-butyl)-6-chloroaniline (CAS No: 2386160-27-4). aobchem.comsigmaaldrich.com

The synthesis of this derivative involves an electrophilic aromatic substitution reaction on the aniline ring. The regioselectivity of the incoming electrophile (in this case, bromine) is governed by the directing effects of the existing substituents: the amino group, the tert-butyl group, and the chlorine atom. The powerful activating and ortho-, para-directing effect of the amino group is the dominant influence. However, the two ortho positions (relative to the amine) are already substituted. The chloro substituent is a deactivating but ortho-, para-directing group. The tert-butyl group is an activating, ortho-, para-director.

Considering these effects, the position para to the amino group is the most activated and sterically accessible site for electrophilic attack. The chloro group at position 6 also directs an incoming electrophile to the C4 position. The bulky tert-butyl group at position 2 sterically hinders substitution at the C3 position. Consequently, bromination of this compound occurs predominantly at the C4 position, leading to the formation of 2-bromo-4-(tert-butyl)-6-chloroaniline.

The reaction is typically carried out using a brominating agent such as molecular bromine (Br₂) in a suitable solvent, often with a Lewis acid catalyst like iron(III) bromide (FeBr₃) if the ring is not sufficiently activated. However, due to the activating nature of the aniline, milder conditions can often be employed.

The table below details common reagents for the electrophilic bromination of aromatic compounds.

Brominating AgentCatalyst/SolventTypical SubstratesReference
Bromine (Br₂)Iron(III) Bromide (FeBr₃) / CCl₄Less activated aromatic rings
N-Bromosuccinimide (NBS)Acetonitrile or DMFActivated aromatic rings (anilines, phenols)General knowledge
Hydrogen Peroxide / Hydrobromic AcidAqueous solutionAnilines google.com

Elucidation of Reaction Pathways and Mechanistic Investigations

Detailed Reaction Mechanism Probes

Understanding the detailed reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of 2-(tert-butyl)-6-chloroaniline. Probes into radical pathways, ionic intermediates, and organometallic sequences have provided valuable insights.

While ionic pathways are more commonly implicated in C-C and C-N bond-forming reactions involving anilines, radical mechanisms can also be operative, particularly under specific reaction conditions such as photoredox catalysis. For sterically hindered anilines, the formation of nitrogen-centered radicals can be a key step. These radicals can then participate in subsequent bond-forming events. The steric shielding provided by the tert-butyl group in this compound can influence the stability and reactivity of such radical intermediates, potentially favoring specific reaction pathways and influencing regioselectivity.

In the context of C-N bond formation, photocatalytic methods have emerged that proceed via the generation of nitrogen radical cations from anilines. These reactive intermediates can undergo electrophilic addition to tethered olefins, initiating a cascade to form new heterocyclic structures. While not specifically detailing this compound, these studies provide a framework for understanding potential radical-mediated C-N bond formations with this substrate.

Ionic mechanisms are prevalent in many reactions of anilines, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. In palladium-catalyzed C-N coupling reactions, the mechanism often involves the formation of a palladium-amido intermediate. The steric bulk of this compound can significantly impact the formation and subsequent reactivity of such intermediates. The use of bulky biarylphosphine ligands on the palladium catalyst is often necessary to facilitate the coupling of sterically demanding anilines. Kinetic studies of C-N coupling reactions using organic bases have shown that the electronic nature of the aryl triflate substrate affects the reaction rate, with electronically neutral substrates often exhibiting the fastest rates nih.gov.

The characterization of intermediates in these reactions is challenging but crucial for a complete mechanistic understanding. Techniques such as in-situ NMR spectroscopy and computational modeling can provide insights into the structure and stability of transient species.

Palladium-catalyzed cross-coupling reactions are fundamental in C-C and C-N bond formation, and the key steps in the catalytic cycle are oxidative addition and reductive elimination. The oxidative addition of an aryl halide to a low-valent palladium complex is often the rate-determining step. For sterically hindered aryl chlorides like this compound, this step can be particularly challenging due to the steric hindrance around the C-Cl bond. The use of bulky and electron-rich ligands on the palladium center is often required to promote this step, favoring the formation of a highly reactive, monoligated palladium species uvic.ca.

Reductive elimination is the final step in the catalytic cycle, where the new C-C or C-N bond is formed, and the active catalyst is regenerated. The steric environment around the palladium center, influenced by both the aniline (B41778) substrate and the ancillary ligands, plays a critical role in the facility of this step. Studies on related systems have shown that reductive elimination from palladium(IV) intermediates can be a viable pathway in certain oxidation reactions nih.gov. The development of precatalysts, such as oxidative addition complexes, has been shown to be effective for cross-coupling reactions involving extremely bulky biarylphosphine ligands nih.gov.

Role of Substrate and Catalyst Structure on Reactivity and Selectivity

The structure of both the this compound substrate and the catalyst employed in a given reaction profoundly influences the reactivity and selectivity observed. The steric and electronic properties of the substituents are the primary determinants of these outcomes.

The large tert-butyl group at the ortho position of this compound exerts significant steric hindrance, which can be strategically exploited to control regioselectivity and diastereoselectivity.

In electrophilic aromatic substitution reactions, the bulky tert-butyl group can block access to the adjacent ortho position, thereby directing incoming electrophiles to the less hindered para position relative to the amino group. This steric directing effect can override the electronic directing effects of the substituents to some extent. For instance, in bromination reactions, predominant para-substitution is observed .

The steric bulk also plays a crucial role in transition metal-catalyzed reactions. In Suzuki-Miyaura couplings, the steric hindrance from the tert-butyl group can reduce reaction rates. The use of bulky ligands on the palladium catalyst can help to mitigate this effect and improve catalytic efficiency .

While specific studies on the influence of the tert-butyl group in this compound on diastereoselectivity are not prevalent, general principles of asymmetric synthesis suggest that its steric presence could be utilized to control the facial selectivity of reactions at a prochiral center within the molecule or in reactions with chiral partners. For example, in reactions involving the formation of a new stereocenter adjacent to the aniline ring, the tert-butyl group could favor the approach of a reagent from the less hindered face, leading to a diastereomeric excess of one product.

The electronic nature of the substituents on the aniline ring significantly affects reaction rates by influencing the electron density of the aromatic ring and the nucleophilicity of the amino group. The chlorine atom in this compound is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and reduces the basicity of the amino group.

Kinetic Studies and Rate-Determining Steps

While specific kinetic data for reactions of this compound are not extensively detailed in publicly available literature, general principles suggest that its structure would lead to slower reaction rates compared to less sterically hindered anilines. For instance, in Suzuki-Miyaura cross-coupling reactions, the bulky tert-butyl group can impede the approach of reactants to the palladium catalyst, thereby slowing down key steps in the catalytic cycle like oxidative addition or reductive elimination.

The general rate law for a reaction can be expressed as: Rate = k[A]m[B]n

Where:

k is the rate constant

[A] and [B] are the concentrations of the reactants

m and n are the reaction orders with respect to each reactant

By experimentally determining the reaction orders, chemists can infer which species are involved in the rate-determining step. For many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) complex is considered the rate-determining step. However, with a sterically hindered substrate like this compound, other steps, such as the transmetalation or reductive elimination, could potentially become rate-limiting.

Table 1: Hypothetical Kinetic Data for a Cross-Coupling Reaction of this compound

ExperimentInitial [this compound] (M)Initial [Coupling Partner] (M)Initial [Catalyst] (M)Initial Rate (M/s)
10.100.100.0051.2 x 10-6
20.200.100.0052.4 x 10-6
30.100.200.0051.2 x 10-6
40.100.100.0102.4 x 10-6

This table is illustrative and does not represent actual experimental data.

Analysis of such hypothetical data would suggest that the reaction is first order with respect to this compound and the catalyst, and zero order with respect to the coupling partner. This would imply that the rate-determining step involves the aniline derivative and the catalyst, which is consistent with the oxidative addition step being the slowest.

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing invaluable insights into reaction mechanisms. This is achieved by replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing hydrogen, ¹H, with deuterium (B1214612), ²H or D; or nitrogen, ¹⁴N, with ¹⁵N). The effect of this isotopic substitution on the reaction rate is known as the kinetic isotope effect (KIE).

A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. For example, if the N-H bond of the aniline is cleaved during the rate-determining step of a reaction, replacing the hydrogen with deuterium would likely result in a slower reaction rate (a normal KIE, kH/kD > 1). This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the N-D bond compared to the N-H bond, requiring more energy to break.

In the context of this compound, isotopic labeling could be employed in several ways:

Deuterium Labeling of the Amine Group: Synthesizing this compound with deuterium in place of the amine protons (N-D₂) could help determine if N-H bond cleavage is involved in the rate-determining step of reactions such as Buchwald-Hartwig amination. A significant KIE would provide strong evidence for this.

¹⁵N Labeling of the Amine Group: Using ¹⁵N-labeled this compound could help elucidate mechanisms where the nitrogen atom itself is directly involved in bond-forming or bond-breaking events in the rate-determining step.

¹³C Labeling of the Aromatic Ring: While less common for studying the direct role of the aniline group, ¹³C labeling at specific positions on the benzene (B151609) ring could be used to track skeletal rearrangements or to probe the mechanism of C-Cl bond activation in cross-coupling reactions.

A study on the autoxidation of 2,4,6-tri-tert-butyl substituted aniline, a sterically hindered aniline with structural similarities, demonstrated a significant deuterium isotope effect upon replacement of the N-H hydrogen. This finding indicated that the primary reaction process involved the abstraction of the hydrogen atom from the amine group. This suggests that similar isotopic labeling studies on this compound would be highly informative for understanding its reaction mechanisms.

Table 2: Expected Kinetic Isotope Effects for Mechanistic Elucidation

ExperimentLabeled PositionPotential Reaction StudiedExpected kH/kD or k¹⁴N/k¹⁵NMechanistic Implication of a Significant KIE (>1)
1N-H vs. N-DBuchwald-Hartwig Amination> 1N-H bond cleavage is part of the rate-determining step.
2¹⁴N vs. ¹⁵NNitration or Diazotization> 1A change in bonding to the nitrogen atom occurs in the rate-determining step.
3C-Cl vs. C-ClSuzuki-Miyaura Coupling1 (or very close to 1)C-Cl bond cleavage is likely not the sole rate-determining step.

This table presents expected outcomes based on established principles of kinetic isotope effects and is for illustrative purposes.

Computational Mechanistic Modeling (see section 5.2)

Computational mechanistic modeling, particularly using Density Functional Theory (DFT), serves as a powerful complementary tool to experimental studies for elucidating reaction pathways. While detailed computational studies specifically on this compound are not readily found in the literature, DFT calculations are routinely used to map the potential energy surfaces of reactions involving similar molecules. These calculations can identify transition state structures, determine activation energies for different mechanistic pathways, and thus predict the most likely reaction mechanism. This topic is further elaborated in section 5.2 of this article.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-(tert-Butyl)-6-chloroaniline by providing detailed information about the hydrogen and carbon atomic environments and their connectivity.

The ¹H and ¹³C NMR spectra of this compound provide the foundational data for its structural confirmation. The chemical shifts are influenced by the electronic effects of the amino, chloro, and tert-butyl substituents on the aromatic ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the tert-butyl, amino, and aromatic protons. The nine protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region around 1.4 ppm, due to their magnetic equivalence and separation from other protons. The amino (NH₂) protons generally present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is anticipated around 4.0-4.5 ppm. The aromatic region will display signals for the three adjacent protons on the benzene (B151609) ring. The H4 proton, situated between two other protons, is expected to appear as a triplet, while the H3 and H5 protons will likely be observed as doublets due to coupling with H4.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will account for all ten carbon atoms in the molecule. The tert-butyl group will produce two signals: one for the quaternary carbon attached to the ring (around 35 ppm) and another for the three equivalent methyl carbons (around 30 ppm). The aromatic carbons will resonate in the downfield region (115-150 ppm). The chemical shifts are dictated by the substituents; the carbon bearing the amino group (C1) is expected to be significantly shielded, while the carbons attached to the electron-withdrawing chlorine (C6) and the bulky tert-butyl group (C2) will be deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity
C1-NH₂~4.2-Broad Singlet
C2-C(CH₃)₃-~35.0-
C2-C(CH₃)₃~1.4~30.5Singlet
C3-H~7.2~128.0Doublet
C4-H~6.7~118.0Triplet
C5-H~7.0~125.0Doublet
C1 (-NH₂)-~144.0-
C2 (-tBu)-~135.0-
C6 (-Cl)-~120.0-

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For this compound, this would primarily manifest as cross-peaks connecting the adjacent aromatic protons H3, H4, and H5, confirming their sequence on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. An HSQC spectrum would show a correlation between the singlet at ~1.4 ppm and the carbon signal at ~30.5 ppm, assigning them to the tert-butyl methyl groups. Similarly, it would link each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2- and 3-bond) connectivity between protons and carbons, which is key to piecing together the molecular structure. Key expected correlations include:

The tert-butyl protons (~1.4 ppm) showing correlations to the quaternary carbon (~35.0 ppm) and the C2 aromatic carbon (~135.0 ppm).

The amino protons (~4.2 ppm) showing correlations to the C1 and C2 carbons.

The aromatic proton H5 showing a correlation to the C1 carbon, confirming its position relative to the amino group.

Modern computational chemistry allows for the accurate prediction of NMR chemical shifts using methods like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netrsc.orgnih.gov A comparison between the experimentally observed chemical shifts and the theoretically calculated values serves as a powerful tool for structural verification. researchgate.net Typically, a linear regression analysis is performed, plotting experimental versus calculated shifts. A high correlation coefficient (R²) for both ¹H and ¹³C data provides strong confidence in the proposed structure. researchgate.net Such studies on similar substituted anilines have shown that DFT calculations can predict proton shifts to within ±0.1 ppm and carbon shifts to within ±2 ppm, making this a robust method for confirming assignments, especially for complex aromatic systems. nih.govyoutube.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. The analysis for this compound can be reliably predicted based on studies of closely related molecules like 2-methyl-6-chloroaniline. ias.ac.inresearchgate.net

N-H Vibrations: The amino group gives rise to characteristic stretching vibrations. Two bands are expected in the 3400-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. N-H bending vibrations are typically observed around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching bands appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the tert-butyl group are expected in the 2850-2970 cm⁻¹ range.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring typically produce a series of bands in the 1400-1600 cm⁻¹ region.

C-Cl Vibration: The C-Cl stretching vibration is expected to appear as a strong band in the fingerprint region, generally between 600 and 800 cm⁻¹.

Intramolecular Hydrogen Bonding: Due to the ortho-positioning of the amino and chloro groups, the formation of an intramolecular N-H···Cl hydrogen bond is anticipated. ias.ac.in This interaction can lead to a slight redshift (lowering of frequency) and broadening of the N-H stretching bands compared to an unhindered aniline (B41778).

Table 2: Predicted Major Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
N-H Asymmetric Stretch~3480IR, Raman
N-H Symmetric Stretch~3390IR, Raman
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2970IR, Raman
N-H Scissoring~1620IR
Aromatic C=C Stretch1400 - 1600IR, Raman
C-N Stretch~1270IR
C-Cl Stretch~750IR

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information on the molecular weight and the fragmentation pathways of a molecule upon ionization, offering further structural confirmation. For this compound (C₁₀H₁₄ClN), the nominal molecular weight is 183 g/mol .

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) at m/z 183. Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 185 will also be present, with an intensity approximately one-third of the M⁺˙ peak, which is a characteristic signature for a monochlorinated compound.

The fragmentation pattern is dictated by the stability of the resulting ions. Key fragmentation pathways would include:

Loss of a Methyl Radical: The most common fragmentation for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable tertiary carbocation. This would result in a prominent base peak at m/z 168 (and an isotope peak at m/z 170). docbrown.inforesearchgate.net This [M-15]⁺ fragment is stabilized by resonance with the aromatic ring.

Loss of a tert-Butyl Radical: Cleavage of the entire tert-butyl group (•C₄H₉, 57 Da) is another plausible pathway, leading to a fragment ion at m/z 126 (and m/z 128). docbrown.info

Loss of Chlorine: Fragmentation involving the loss of a chlorine radical (•Cl, 35 Da) would produce an ion at m/z 148.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Ion Formula Identity
183 / 185[C₁₀H₁₄ClN]⁺˙Molecular Ion (M⁺˙)
168 / 170[C₉H₁₁ClN]⁺[M - CH₃]⁺ (Base Peak)
126 / 128[C₆H₅ClN]⁺˙[M - C₄H₉]⁺
57[C₄H₉]⁺tert-Butyl cation

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional molecular structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and how molecules pack together in a crystal lattice.

While a published crystal structure for this compound was not identified in the surveyed literature, an SC-XRD analysis would be expected to reveal several key features. It would confirm the planarity of the aniline ring and provide the precise orientation of the tert-butyl and amino groups relative to the ring. Of particular interest would be the C2-C1-N bond angle, which is likely distorted due to steric hindrance from the bulky ortho-substituents. Furthermore, the analysis would elucidate any intermolecular interactions, such as N-H···N or N-H···Cl hydrogen bonds, which govern the crystal packing arrangement. Such data is invaluable for understanding the solid-state properties and intermolecular forces of the compound. researchgate.net

Conformational Analysis and Dihedral Angles

The conformation of this compound is significantly influenced by the steric and electronic effects of its ortho-substituents: the bulky tert-butyl group and the chlorine atom. The spatial arrangement of the amino group (-NH2) relative to the benzene ring and the substituents is of primary interest.

The presence of two ortho-substituents forces the amino group to likely be non-planar with respect to the aromatic ring to minimize steric hindrance. The large tert-butyl group, in particular, exerts substantial steric pressure, which can lead to a twisting of the C-N bond. This rotation is described by the C(2)-C(1)-N-H dihedral angle. In an unhindered aniline, the amino group is nearly planar with the ring to maximize resonance stabilization. However, in this compound, this planarity would be energetically unfavorable due to steric clashes between the amino hydrogens and the tert-butyl group.

Consequently, a significant dihedral angle is expected between the plane of the amino group and the plane of the benzene ring. The exact value of this angle would be a balance between the stabilizing effect of resonance (favoring planarity) and the destabilizing effect of steric repulsion (favoring non-planarity). Computational modeling, such as Density Functional Theory (DFT) calculations, would be required to predict the precise dihedral angles and the rotational energy barrier of the amino group.

It is also anticipated that the tert-butyl group itself will adopt a staggered conformation relative to the aniline ring to minimize steric interactions.

Intermolecular Interactions

In the solid state, the intermolecular interactions of this compound would be governed by a combination of hydrogen bonding, halogen bonding, and weaker van der Waals forces.

Hydrogen Bonding: The amino group can act as a hydrogen bond donor. It is expected that N-H···N hydrogen bonds would be a prominent feature in the crystal packing, linking molecules into chains or more complex networks. The steric hindrance from the adjacent tert-butyl and chloro groups might influence the geometry and accessibility for these hydrogen bonds, potentially leading to weaker or more distorted interactions compared to less substituted anilines.

The interplay of these different intermolecular forces would determine the final three-dimensional arrangement of the molecules in the crystal.

Surface Interaction Studies (e.g., Hirshfeld Surface Analysis)

While a specific Hirshfeld surface analysis for this compound has not been reported, this computational tool is invaluable for quantifying and visualizing intermolecular interactions in molecular crystals. A theoretical Hirshfeld surface analysis would provide detailed insights into the nature and relative contributions of different intermolecular contacts.

The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. For this compound, one would expect to observe the following features:

Red spots on the dnorm surface: These indicate close contacts and would be expected near the amino hydrogen atoms and the nitrogen atom, corresponding to N-H···N hydrogen bonds. Similar spots might appear near the chlorine atom if it participates in significant halogen bonding.

Two-dimensional fingerprint plots: These plots quantify the percentage contribution of different types of intermolecular contacts. Based on the functional groups present, the fingerprint plot for this compound would likely be dominated by:

H···H contacts: Arising from the numerous hydrogen atoms on the tert-butyl group and the aromatic ring. These typically represent a large percentage of the surface.

Cl···H/H···Cl contacts: Representing interactions between the chlorine atom and hydrogen atoms on neighboring molecules.

N···H/H···N contacts: Corresponding to the N-H···N hydrogen bonds.

C···H/H···C contacts: Indicative of C-H···π interactions.

The relative contributions of these contacts provide a quantitative picture of the packing forces. For instance, a significant percentage of N···H contacts would confirm the importance of hydrogen bonding in the crystal structure.

Below is a hypothetical data table summarizing the expected contributions from a Hirshfeld surface analysis based on related structures.

Intermolecular ContactExpected Contribution (%)
H···H40 - 50
Cl···H/H···Cl15 - 25
N···H/H···N10 - 20
C···H/H···C5 - 15
C···C< 5
Other< 5

Table 1. Hypothetical percentage contributions of intermolecular contacts for this compound from a Hirshfeld surface analysis.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For a molecule like 2-(tert-Butyl)-6-chloroaniline, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a detailed picture of its fundamental properties. researchgate.netorientjchem.org

A crucial first step in any computational analysis is geometry optimization, which locates the minimum energy conformation of the molecule. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is found. researchgate.net The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

The electronic structure is significantly influenced by the ortho-substituents. The bulky tert-butyl group introduces considerable steric strain, which can distort the planarity of the aniline (B41778) ring and affect the orientation of the amino (-NH2) group. The chlorine atom, being electronegative, exerts an electron-withdrawing inductive effect. DFT calculations can quantify these effects by mapping the electron density distribution, electrostatic potential (ESP), and analyzing the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

ParameterRepresentative ValueDescription
C-N Bond Length1.37 - 1.41 ÅThe bond connecting the amino nitrogen to the aromatic ring.
C-Cl Bond Length1.73 - 1.75 ÅThe bond between a ring carbon and the chlorine atom.
Aromatic C-C1.39 - 1.41 ÅBond lengths within the benzene (B151609) ring.
C-C (tert-Butyl)1.53 - 1.55 ÅSingle bonds within the tert-butyl group.
C-N-H Angle110 - 113°The angle within the amino group.
C-C-Cl Angle119 - 121°The angle involving the chlorine-substituted carbon.

DFT calculations are widely used to predict spectroscopic data, which is invaluable for structure elucidation. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the electronic environment of each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for computing ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov

The accuracy of these predictions can be very high, with reported root-mean-square errors (RMSE) for ¹H shifts often falling between 0.2 and 0.4 ppm when compared to experimental values. mdpi.com For this compound, such calculations would predict distinct signals for the aromatic protons, the amino protons, and the protons of the tert-butyl group, aiding in the assignment of experimental spectra. The predicted shifts would reflect the inductive effects of the chlorine atom and the anisotropic effects of the aromatic ring.

Proton TypePredicted Chemical Shift (ppm)Typical Experimental Range (ppm)
Aromatic (H-C)6.8 - 7.56.5 - 8.0
Amino (H-N)3.5 - 5.03.0 - 5.0
tert-Butyl (H-C)1.2 - 1.51.0 - 1.6

Such calculations would reveal the thermodynamic stability of the molecule. By mapping the potential energy surface, computational studies can also explore the energetic landscape, identifying different conformers (e.g., resulting from the rotation of the tert-butyl or amino groups) and calculating the energy barriers between them. This information is crucial for understanding the molecule's dynamic behavior in solution.

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult or impossible to obtain experimentally. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to map out the entire reaction pathway.

A key goal in mechanistic studies is the identification of transition states (TS), which are the highest energy points along a reaction coordinate. Locating a TS structure computationally involves finding a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the TS, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Once the reactant, product, and transition state geometries are optimized, the activation energy, or reaction barrier, can be calculated as the energy difference between the transition state and the reactants. This barrier is a primary determinant of the reaction rate. For example, in a hypothetical nucleophilic substitution reaction, DFT could be used to calculate the energy barrier, thereby predicting the feasibility and kinetics of the reaction. Studies on analogous reactions, such as the SN1 mechanism of tert-butyl chloride, demonstrate the power of this approach. researcher.life

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC path maps the minimum energy pathway connecting the transition state to the reactants and products. This analysis provides a detailed visualization of the geometric changes the molecule undergoes during the chemical transformation, such as bond breaking and bond formation. By tracing the IRC, chemists can confirm that a given transition state correctly connects the intended reactants and products and gain a deeper understanding of the concerted or stepwise nature of the mechanism. researchgate.net

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and dynamic behavior of molecules like this compound. These simulations model the atomic motions of a molecule over time by integrating Newton's laws of motion, providing insights that are often inaccessible through experimental methods alone. For this compound, MD simulations can elucidate how the bulky tert-butyl group and the adjacent chlorine atom influence the molecule's flexibility, preferred shapes (conformations), and interactions with its environment.

The primary goal of applying MD simulations to this compound is to understand its conformational dynamics. The presence of the sterically demanding tert-butyl group next to the amino group imposes significant restrictions on the rotation around the carbon-nitrogen bond and can influence the orientation of the amino group itself. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. The trajectories generated from these simulations can be analyzed to reveal the timescales and nature of molecular motions, such as the libration of the tert-butyl group or jump-type motions between different rotational states. nih.gov

Setting up an MD simulation for this compound would involve defining a force field, which is a set of parameters that describes the potential energy of the system. The molecule would be placed in a simulation box, often filled with a solvent to mimic solution-phase behavior. The analysis of the resulting trajectory can provide detailed information on various structural and dynamic properties, including:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.

Radial Distribution Functions (RDFs): To understand the structure of the solvent around the molecule and identify specific interactions like hydrogen bonds.

Dihedral Angle Analysis: To track the rotation around specific bonds and characterize the conformational isomers.

By combining MD simulations with quantum mechanical calculations, a more accurate description of the electronic structure and energetics can be achieved, leading to a comprehensive understanding of how the specific substitution pattern of this compound dictates its three-dimensional structure and dynamic behavior. nih.govnih.gov

Computational Prediction of Chemical Behavior in Reaction Media (e.g., Partition Coefficients in Solvents relevant to synthesis)

Computational chemistry offers a suite of tools to predict the behavior of this compound in various reaction media, which is crucial for optimizing synthetic routes and purification processes. A key parameter governing this behavior is the partition coefficient (log P), which describes the equilibrium distribution of a compound between two immiscible phases, typically an organic solvent and water. nih.gov This value is a measure of a molecule's lipophilicity or hydrophilicity and is fundamental to predicting its solubility and interactions in different solvent environments.

Various computational strategies can be employed to predict the partition coefficients of this compound in solvents relevant to its synthesis, such as toluene, ethanol, or acetone. These methods fall broadly into two categories:

Machine Learning (ML) and QSPR Models: Quantitative Structure-Property Relationship (QSPR) models are built on the principle that the properties of a molecule are a function of its structural features. nih.gov Machine learning algorithms, such as Random Forest (RF) or Light Gradient Boosting Machine (lightGBM), can be trained on large datasets of known experimental solubility and partition coefficient data. nih.govnih.govchemrxiv.org These models use molecular descriptors (physicochemical properties like molecular weight, polar surface area, etc.) or molecular fingerprints as input to predict the log P value for a new compound like this compound. nih.govchemrxiv.org The accuracy of these predictions has been shown to be quite high, often approaching the level of experimental error. nih.govnih.gov

Continuum Solvation Models: These methods, rooted in quantum chemistry, calculate the free energy of solvation for a molecule in a given solvent. rsc.org Models like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) treat the solvent as a continuous medium with specific dielectric properties. rsc.orgchemrxiv.org By calculating the solvation free energy of this compound in both water and an organic solvent (e.g., toluene), the partition coefficient between these two solvents can be derived. This approach provides a physics-based prediction that can be particularly useful when experimental data for similar compounds is scarce. rsc.org

The difference between partition coefficients in various solvents, such as n-octanol/water versus toluene/water, can also provide valuable insights into a molecule's behavior, including its propensity to form intramolecular hydrogen bonds. rsc.org Predicting these properties computationally allows for rapid screening of potential solvents for synthesis and extraction, saving significant time and resources. nih.govchemrxiv.org

The table below illustrates the type of data that can be generated through these computational predictions for this compound.

Table 1. Predicted Partition Coefficients (log P) of this compound in Various Solvent/Water Systems.
Solvent SystemPredicted log PComputational Method
n-Octanol/Water4.15Machine Learning (QSPR)
Toluene/Water3.98Continuum Solvation Model (IEF-PCM)
Dichloromethane/Water3.85Machine Learning (QSPR)
Diethyl Ether/Water3.60Machine Learning (QSPR)
Hexane/Water4.30Continuum Solvation Model (IEF-PCM)

Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the output of computational prediction methods.

Applications in Advanced Organic Synthesis and Materials Science Research

Strategic Building Block in Heterocyclic Synthesis

The unique substitution pattern of 2-(tert-butyl)-6-chloroaniline makes it an important building block for the construction of various heterocyclic systems. The presence of the amino group, the reactive chlorine atom, and the sterically hindered aromatic ring allows for selective transformations to build complex, fused ring systems that are prevalent in pharmaceuticals, agrochemicals, and materials science.

The synthesis of carbazoles, a core structure in many natural products and functional materials, can be achieved from 2-chloroaniline (B154045) precursors through palladium-catalyzed reactions. acs.org A common strategy involves a tandem sequence of amination followed by a direct C-H bond activation/arylation to form the fused heterocyclic system. acs.orgorganic-chemistry.org In this approach, this compound can be coupled with an aryl bromide. The resulting N-arylated intermediate, a substituted diarylamine, is then subjected to an intramolecular C-H activation, where the palladium catalyst facilitates the ring closure to form the carbazole (B46965) skeleton. nih.gov The bulky tert-butyl group on the aniline (B41778) ring plays a critical role in influencing the regioselectivity of the cyclization and the stability of the final product.

While the Larock indole (B1671886) synthesis is a powerful method for creating 2,3-disubstituted indoles, it traditionally employs o-iodoanilines due to the higher reactivity of the carbon-iodine bond. ub.eduwikipedia.org However, advancements in catalyst design, particularly the use of electron-rich phosphine (B1218219) ligands, have expanded the scope to include less reactive o-chloroanilines. nih.gov For this compound, a modified Larock-type heteroannulation could be envisioned. The reaction proceeds through oxidative addition of the aryl chloride to a Pd(0) complex, followed by alkyne coordination and insertion. wikipedia.org The regioselectivity of the alkyne insertion is typically governed by sterics, with the larger substituent of the alkyne orienting at the C2 position of the resulting indole to minimize steric strain. ub.edunih.gov The final step involves reductive elimination to form the indole ring and regenerate the catalyst. ub.edu

Table 1: Representative Palladium-Catalyzed Conditions for Carbazole Synthesis

ParameterConditionPurpose
Catalyst Pd(OAc)₂, Pd₂(dba)₃Source of Pd(0) for the catalytic cycle.
Ligand P(tBu)₃, PCy₃, SPhosElectron-rich, bulky phosphines that facilitate oxidative addition of aryl chlorides and promote C-H activation.
Base NaOtBu, K₂CO₃, K₃PO₄Promotes both the initial amination and the final C-H activation/cyclization step.
Solvent Toluene, DMF, DioxaneHigh-boiling aprotic solvents suitable for high-temperature cross-coupling reactions.
Temperature 100-160 °CRequired to overcome the activation energy for C-Cl bond cleavage and C-H activation.

Benzimidazoles are a privileged scaffold in medicinal chemistry. mdpi.com Their synthesis often begins with an o-phenylenediamine (B120857) precursor, which undergoes condensation with various carbonyl compounds or their equivalents. nih.gov To utilize this compound for this purpose, a multi-step sequence is required. A plausible route involves the nitration of the aniline, followed by a nucleophilic aromatic substitution to replace the chlorine with a second amino group (or a precursor). Subsequent reduction of the nitro group would yield the necessary, unsymmetrically substituted o-phenylenediamine. This diamine can then be cyclized with aldehydes, carboxylic acids, or nitriles to form the target 2-substituted benzimidazole. rsc.orgnih.gov

The imidazopyridine core is another important heterocyclic motif. The specific compound 2-tert-Butyl-6-chloro-imidazo[1,2-a]pyridine has been synthesized, demonstrating the utility of related precursors in forming this scaffold. labshake.com A general synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone or a related two-carbon synthon. organic-chemistry.orgnih.gov Starting from this compound, a transformation into a suitable 2-aminopyridine derivative would be the initial strategic goal, a complex transformation that would involve ring expansion or reconstruction methodologies. A more direct route would utilize a substituted 2-aminopyridine which already contains the desired chloro and tert-butyl substitution pattern.

The cornerstone of benzothiazole (B30560) synthesis is the reaction between a 2-aminothiophenol (B119425) and a carbonyl-containing compound, such as an aldehyde, acyl chloride, or carboxylic acid. organic-chemistry.orgresearchgate.net To access this class of heterocycles using this compound, it must first be converted into the corresponding 2-amino-thiophenol derivative. This transformation can be accomplished through various synthetic routes, including the Herz reaction or via directed ortho-metalation followed by quenching with a sulfur electrophile.

Once the requisite 2-amino-3-chloro-5-(tert-butyl)thiophenol intermediate is obtained, it can undergo condensation with a suitable electrophile. For example, reaction with an aldehyde, often catalyzed by an oxidant, leads to the formation of a Schiff base intermediate which rapidly cyclizes to afford the 2-substituted benzothiazole. mdpi.com Similarly, reaction with an acyl chloride under solvent-free conditions or with a mild base provides a direct route to 2-substituted benzothiazoles via an intermediate amide that cyclizes upon dehydration. researchgate.net The steric and electronic nature of the substituents on the aniline ring will influence the rate and efficiency of these cyclization reactions.

Table 2: Common Reagents for Benzothiazole Formation from 2-Aminothiophenols

Reagent ClassSpecific ExampleResulting C2-Substituent
AldehydesBenzaldehydePhenyl
Acyl ChloridesBenzoyl chloridePhenyl
Carboxylic AcidsAcetic AcidMethyl
NitrilesAcetonitrileMethyl
KetonesAcetone2,2-dimethyl (dihydrobenzothiazole)

Role in Chiral Auxiliary Design and Asymmetric Synthesis

The significant steric hindrance provided by the ortho-tert-butyl group in this compound is a key feature that can be exploited in the field of asymmetric synthesis. This steric bulk can be used to control the stereochemical outcome of reactions, either by its incorporation into a chiral auxiliary or by serving as the basis for a chiral ligand.

The principle of using sterically demanding groups to create stable atropisomers is well-established in asymmetric catalysis. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. N-Aryl anilines bearing bulky ortho substituents can exhibit axial chirality along the C(aryl)-N bond. researchgate.net

Specifically, N-alkylation of this compound can lead to the formation of a chiral ligand scaffold. For instance, N-methylation would yield N-methyl-2-(tert-butyl)-6-chloroaniline. The significant steric clash between the N-methyl group and the two ortho substituents (tert-butyl and chloro) restricts free rotation around the C-N bond, creating a stable chiral axis. Such atropisomeric amines can be resolved into their separate enantiomers using chiral palladium resolving agents or by chiral HPLC. researchgate.net These enantiomerically pure amines serve as valuable ligands for transition metal-catalyzed asymmetric reactions.

Enantiomerically pure chiral ligands derived from the this compound framework are valuable in a range of enantioselective transformations. One prominent example is the palladium-catalyzed asymmetric allylic alkylation (AAA). In this reaction, the chiral N-tert-butyl aniline-type ligand coordinates to the palladium center, creating a chiral environment. researchgate.net This chiral catalyst complex then controls the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, leading to the formation of one enantiomer of the product in excess. Research has demonstrated that ligands of this type can induce high levels of enantioselectivity (up to 95% ee) in the reaction of allylic esters with soft nucleophiles like malonates. researchgate.net The effectiveness of the ligand is directly tied to the steric properties of the ortho-substituents, which create a well-defined chiral pocket around the metal center.

Precursor for Ligands in Catalysis

The strategic placement of substituents in this compound makes it an excellent building block for ligands used in transition metal catalysis. The interplay between the steric bulk of the tert-butyl group and the electronic influence of the chlorine atom allows for the fine-tuning of the ligand's coordination environment around a metal center, which is critical for catalytic activity and selectivity.

Design of Novel Ligands for Transition Metal Catalysis

The design of effective ligands is paramount in homogeneous catalysis, with the ligand architecture directly influencing the catalyst's reactivity, stability, and selectivity. This compound serves as a key starting material for various classes of ligands, primarily due to the combined steric and electronic effects imparted by its ortho substituents.

The sterically demanding tert-butyl group can create a bulky pocket around the metal center to which the final ligand coordinates. This steric hindrance is advantageous for several reasons:

It can promote the formation of coordinatively unsaturated, highly reactive catalytic species.

It helps stabilize low-coordination-number metal complexes.

It can influence the regioselectivity and stereoselectivity of a reaction by controlling the orientation of substrates approaching the metal center.

Anilines are versatile precursors for synthesizing a wide range of ligand types, including N-heterocyclic carbenes (NHCs), phosphines, and Schiff bases, which are pivotal in modern catalysis. For instance, substituted anilines are readily converted into Schiff base ligands through condensation with aldehydes or ketones. These Schiff bases can then chelate to various transition metals, forming stable and catalytically active complexes.

Evaluation of Ligand Performance in Catalytic Reactions

Ligands derived from substituted anilines are frequently evaluated in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. The performance of these catalysts is typically assessed by measuring reaction yield, turnover number (TON), turnover frequency (TOF), and selectivity under specific conditions.

Bulky, electron-rich ligands are known to enhance the performance of palladium catalysts in challenging cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions. The steric bulk provided by precursors like this compound can facilitate the crucial reductive elimination step in the catalytic cycle and stabilize the active Pd(0) species.

Research has shown that [(NHC)PdCl2(aniline)] complexes are highly active precatalysts for Suzuki-Miyaura and Buchwald-Hartwig reactions. The aniline component, acting as a stabilizing ligand, can be varied to fine-tune the catalyst's properties. Using an aniline with bulky ortho-substituents can significantly impact the catalyst's efficiency and substrate scope. The evaluation often involves screening the catalyst against a range of substrates, including sterically hindered or electronically deactivated aryl chlorides, which are typically less reactive.

Table 1: Influence of Ligand Properties on Catalytic Performance
Catalytic ReactionKey Ligand FeatureEffect on PerformanceTypical Metal Center
Suzuki-Miyaura CouplingSteric Bulk (e.g., from tert-Butyl group)Increases reaction rates for hindered substrates; enhances catalyst stability.Palladium (Pd)
Buchwald-Hartwig AminationElectron-donating character and steric hindranceFacilitates C-N bond formation, even with challenging aryl chlorides.Palladium (Pd)
Heck ReactionSteric BulkImproves selectivity and allows for reactions with less reactive aryl chlorides.Palladium (Pd)
Asymmetric HydroborationChiral scaffold with defined steric environmentControls enantioselectivity of the product.Rhodium (Rh)

Utilization in Polymer and Material Science

The reactive sites on this compound—namely the amino group, the chlorine atom, and the aromatic ring—make it a versatile monomer and building block for the synthesis of novel polymers and advanced materials. Its derivatives can be incorporated into polymeric chains or coordination complexes to impart specific functions.

Monomer in the Synthesis of Functional Polymers (e.g., Self-Repairing Polymers)

Aniline and its derivatives are well-known precursors for producing conductive polymers like polyaniline (PANI). By using substituted anilines, the properties of the resulting polymer, such as solubility, processability, and specific functionalities, can be tailored. The polymerization of aniline derivatives can lead to materials with applications as chemical sensors and in other advanced technologies.

In the field of "smart" materials, aniline-based structures are being explored for the creation of self-healing polymers. These materials have the intrinsic ability to repair damage. For example, research has demonstrated that aniline trimer derivatives functionalized with furan (B31954) groups can form thermally-reversible crosslinked networks through Diels-Alder reactions. When damage occurs, the reversible bonds can break and reform upon heating, healing the material. Similarly, self-healing composites based on poly(aniline-co-3-aminophenylboronic acid) have been developed for use as binders in high-capacity silicon anodes for lithium-ion batteries, where the self-healing property helps to accommodate the volumetric expansion of silicon during cycling. The incorporation of bulky substituents from a monomer like this compound could be used to control inter-chain spacing and the mechanical properties of such functional polymers.

Initiator in Oligomerization Processes for Hydrocarbon Resins

While not a direct initiator itself, the amino group of this compound can be chemically modified to create species that initiate oligomerization. Aniline and its derivatives are key intermediates in the chemical industry for producing a wide range of products, including rubber processing chemicals and polymers. In polymerization processes, aniline derivatives can be transformed into compounds that generate free radicals or cationic species capable of initiating the chain-growth process for hydrocarbon resins. For example, the synthesis of N-substituted amino peroxides from amines has been shown to produce effective initiators for the free-radical oligomerization of hydrocarbon fractions.

Incorporation into Coordination Complexes for Advanced Materials

Substituted anilines are extensively used to synthesize Schiff base ligands, which are highly effective chelating agents for a vast array of transition metal ions. The condensation reaction between an aniline and an aldehyde or ketone is a straightforward method to produce these versatile ligands.

By using this compound, Schiff base ligands with a well-defined steric and electronic profile can be created. These ligands form stable coordination complexes with metals like cobalt, nickel, copper, and zinc. The final geometry, stability, and physicochemical properties of the metal complex are dictated by the structure of the ligand and the nature of the metal ion. These coordination complexes are of significant interest in materials science for applications such as:

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Routes

Traditional synthesis of ortho-alkylated anilines often involves Friedel-Crafts alkylation, which may utilize harsh catalysts and generate significant waste. Future research is increasingly focused on developing more environmentally benign synthetic pathways.

Key Research Thrusts:

Catalytic Hydrogenation: A promising green alternative involves the selective catalytic hydrogenation of substituted chloronitrobenzenes. For instance, methodologies developed for the synthesis of p-chloroaniline from p-chloronitrobenzene, using modified palladium catalysts to prevent dehalogenation, could be adapted. mdpi.com This approach replaces stoichiometric reductants with clean hydrogen gas.

Atom-Economical Couplings: Modern copper-catalyzed three-component coupling reactions, which can form sterically hindered C-N bonds from simple precursors like arylboronic acids and alkyl bromides, represent a modular and atom-economical strategy. nih.gov Applying such methods could provide a direct and efficient route to 2-(tert-Butyl)-6-chloroaniline and its derivatives under mild conditions.

Greener Solvents and Catalysts: The principles of green chemistry encourage the use of safer solvents, such as water or biosourced alternatives, and the development of recoverable and reusable catalysts. rsc.orgmdpi.com Research into solid acid catalysts or enzymatic processes for the alkylation step could significantly reduce the environmental impact of synthesis. A comparison of traditional versus potential green routes is outlined in Table 1.

Table 1: Comparison of Synthetic Route Philosophies for this compound

FeatureTraditional Route (e.g., Friedel-Crafts)Potential Green Route
Alkylating Agent Isobutylene / t-Butyl ChlorideMethyl tert-butyl ether
Catalyst Strong Lewis/Brønsted acids (e.g., AlCl₃, H₂SO₄)Heterogeneous solid acids, enzymes, or modified metal catalysts
Solvent Often chlorinated or hydrocarbon solventsWater, ethanol, or solvent-free conditions
Byproducts Acidic waste, potential for di-substituted isomersWater, recyclable catalyst
Atom Economy ModerateHigh

Exploration of Novel Reactivity and Unprecedented Transformations

The steric hindrance provided by the ortho tert-butyl group profoundly influences the reactivity of the amino group and the aromatic ring. This steric shielding can be exploited to achieve novel chemical transformations that are not possible with less hindered anilines.

Key Research Thrusts:

Controlled C-N Bond Formation: The bulky substituent can direct the outcome of reactions at the nitrogen atom. Probing the limits of this steric hindrance with various electrophiles, such as phosphorus trichloride (B1173362) (PCl₃) or boron trichloride (BCl₃), can help define its synthetic utility in creating unique coordination ligands or organophosphorus compounds. rsc.org

Overcoming Steric Effects in Cross-Coupling: The tert-butyl group can impede catalytic cross-coupling reactions like the Suzuki-Miyaura coupling. Future work will focus on designing specialized catalyst systems, for example, using palladium with bulky phosphine (B1218219) ligands (e.g., XPhos), to overcome this steric barrier and enable efficient C-C or C-N bond formation at the positions adjacent to the hindered group.

Radical-Mediated Transformations: In highly congested molecular environments, reaction pathways can deviate from expected ionic mechanisms. Research on similarly crowded molecules, such as 2,4,6-tri-tert-butylaniline, has shown that reactions like dediazoniation can proceed through radical pathways, leading to unexpected molecular rearrangements. researchgate.net Exploring such reactivity with this compound could uncover unprecedented skeletal transformations.

Table 2: Influence of Substituents on Reactivity

SubstituentPositionEffectImplication for Future Research
tert-Butyl Ortho (C2)Steric Hindrance: Shields the amino group and adjacent ring positions.Development of specialized catalysts for cross-coupling; exploration of sterically-driven regioselectivity.
Chlorine Ortho (C6)Inductive Effect: Electron-withdrawing, decreases basicity of the amine.Modulation of nucleophilicity; serves as a leaving group in nucleophilic aromatic substitution.
Amino C1Directing Group: Ortho, para-directing (though ortho is blocked).Directing electrophilic substitution to the C4 (para) position.

Computational Design of Advanced Functional Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the behavior of molecules and designing new ones with tailored properties in silico.

Key Research Thrusts:

Predicting Reactivity and Regioselectivity: DFT calculations can model charge densities and frontier molecular orbitals (HOMO/LUMO) to predict how this compound will react with electrophiles. This allows for the accurate prediction of regioselectivity in reactions like bromination, saving significant experimental effort.

Modeling Reaction Mechanisms: For complex catalytic cycles, DFT can be used to map transition states and reaction intermediates. researchgate.netdergipark.org.tr This insight is crucial for optimizing reaction conditions (e.g., solvent, temperature) and for the rational design of catalysts that are more efficient for hindered substrates.

Design of Novel Derivatives: By computationally modifying the structure of this compound (e.g., by adding other functional groups), researchers can screen for derivatives with specific electronic properties, such as optimized absorption spectra for use as dyes or tailored binding affinities for biological targets. researchgate.net

Integration into Supramolecular Chemistry and Advanced Organic Material Systems

While an underexplored area for this specific molecule, the unique structure of this compound makes it a promising building block (monomer) for advanced materials.

Key Research Thrusts:

Porous Organic Polymers: The defined shape and rigidity of the substituted benzene (B151609) ring, combined with the bulky tert-butyl group, could be used to create polymers with intrinsic microporosity. Polymerization of derivatives of this compound could lead to materials with high surface areas for applications in gas storage or catalysis.

Supramolecular Assemblies: The aniline (B41778) group can form specific hydrogen bonds. The steric bulk of the tert-butyl group could be used to control the directionality and geometry of these bonds, enabling the self-assembly of discrete molecular cages or extended networks with well-defined architectures.

Functional Ligands for Metal-Organic Frameworks (MOFs): By incorporating coordinating functional groups, derivatives of this compound could serve as sterically demanding ligands for the synthesis of novel MOFs. The steric hindrance could create specific pocket environments within the framework, potentially leading to shape-selective catalysts or sensors.

Q & A

Q. What synthetic routes are recommended for preparing 2-(tert-Butyl)-6-chloroaniline?

Synthesis typically involves introducing the tert-butyl group via nucleophilic substitution or Friedel-Crafts alkylation. For example, describes a method using triphenyltin hydride (Ph₃SnH) to reduce intermediates in tert-butyl-functionalized anilines. Optimization of reaction time (e.g., 10 hours) and purification via flash chromatography (pentane/Et₂O, 1:1) ensures high yields. Monitoring by TLC and avoiding excess reagents minimizes byproducts like di-substituted isomers .

Q. How should researchers purify this compound to achieve >95% purity?

Column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) effectively separates the product. highlights pentane/Et₂O for similar compounds. Recrystallization in ethanol or dichloromethane, followed by vacuum drying, enhances purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity, with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound?

Use fume hoods, nitrile gloves, and ANSI-approved goggles to prevent inhalation or skin contact ( ). Storage in amber vials under argon at 2–8°C prevents degradation. Spill management involves neutral absorbents (e.g., vermiculite) and ethanol rinsing. Emergency protocols for eye exposure include 15-minute flushing with water and immediate medical consultation .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group affect catalytic cross-coupling reactions?

The tert-butyl group restricts access to the aromatic ring, reducing reaction rates in Suzuki-Miyaura couplings. suggests using bulky ligands (e.g., XPhos) with palladium catalysts to enhance steric tolerance. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can map transition states, guiding ligand selection and solvent optimization (e.g., toluene at 80°C) .

Q. What analytical strategies resolve spectral overlap in ¹H NMR of this compound?

Overlapping signals from tert-butyl and aromatic protons require advanced techniques:

  • 2D NMR (COSY, HSQC): Differentiates coupled protons and assigns quaternary carbons.
  • Deuterated solvents (CDCl₃): Reduces scalar coupling artifacts.
  • Variable-temperature NMR: Resolves dynamic effects in crowded regions. utilized these methods to characterize analogous tert-butyl-aniline derivatives .

Q. How do electronic and steric effects influence regioselectivity in electrophilic substitutions?

The chloro group directs electrophiles para to itself via electron withdrawal, but the tert-butyl group sterically blocks ortho positions. Competitive bromination studies (e.g., using Br₂/FeBr₃) analyzed by GC-MS () reveal predominant para substitution. Computational modeling (DFT) of charge densities and LUMO maps further predicts reactivity, validated by kinetic isotope effects .

Methodological Notes

  • Synthesis Optimization: Use Schlenk techniques for air-sensitive steps (e.g., Grignard reactions).
  • Analytical Cross-Validation: Pair HPLC with LC-MS to confirm molecular ions and fragmentation patterns.
  • Safety Compliance: Regularly update SDS protocols per OSHA guidelines ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tert-Butyl)-6-chloroaniline
Reactant of Route 2
Reactant of Route 2
2-(tert-Butyl)-6-chloroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.